molecular formula C14H8O5 B3061538 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy- CAS No. 123297-91-6

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-

Cat. No.: B3061538
CAS No.: 123297-91-6
M. Wt: 256.21 g/mol
InChI Key: MYDAXHYLQBNETF-UHFFFAOYSA-N
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Description

PMID26394986-Compound-50 is a small molecular drug developed by Boston Biomedical, Inc. The compound has the chemical formula C14H8O5 and is known for its inhibitory effects on the signal transducer and activator of transcription 3 (STAT3) pathway . This pathway is crucial in mediating cellular responses to various growth factors and cytokines, making the compound significant in therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID26394986-Compound-50 involves a multi-step process. The key steps include:

    Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.

    Oxidation and Reduction: The intermediate compounds undergo oxidation and reduction reactions to introduce the necessary functional groups.

    Cyclization: The final step involves cyclization to form the desired compound.

Industrial Production Methods: Industrial production of PMID26394986-Compound-50 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

PMID26394986-Compound-50 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the STAT3 pathway and its inhibitors.

    Biology: Investigated for its role in modulating cellular responses to cytokines and growth factors.

    Medicine: Explored as a potential therapeutic agent for diseases involving the STAT3 pathway, such as cancer and inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting the STAT3 pathway.

Mechanism of Action

The compound exerts its effects by inhibiting the STAT3 pathway. STAT3 is a transcription factor that mediates cellular responses to interleukins, growth factors, and other cytokines. Once activated, STAT3 recruits coactivators to the promoter region of target genes, leading to their transcription. PMID26394986-Compound-50 inhibits this process, thereby modulating the expression of genes involved in cell cycle regulation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • PMID26394986-Compound-10
  • PMID26394986-Compound-20
  • PMID26394986-Compound-30

Comparison: PMID26394986-Compound-50 is unique in its specific inhibition of the STAT3 pathway. While other compounds may also target STAT3, PMID26394986-Compound-50 has shown higher specificity and potency in preclinical studies. This makes it a promising candidate for further development and therapeutic applications .

Properties

CAS No.

123297-91-6

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

2-acetyl-8-hydroxybenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H8O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-5,16H,1H3

InChI Key

MYDAXHYLQBNETF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

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